1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione
Description
Crystallographic Analysis and Bond Configuration
X-ray diffraction studies of analogous fluorinated diketones, such as 3-(pyridin-4-ylthio)pentane-2,4-dione, provide insights into the expected crystallographic behavior of the title compound. The acetylacetone moiety in such systems typically adopts a planar configuration, with non-hydrogen atoms deviating by less than 0.06 Å from co-planarity. For this compound, the trifluoromethyl group at the C1 position introduces steric and electronic perturbations that likely reduce symmetry compared to non-fluorinated analogs.
The crystal system is hypothesized to be monoclinic (space group P2₁/c), based on structural parallels with related diketones. Unit cell parameters are projected to fall within the following ranges:
- a = 8.3–8.6 Å
- b = 9.5–10.2 Å
- c = 13.0–13.5 Å
- β = 92.5–93.5°
Bond lengths critical to the molecular architecture include:
- C=O bonds : 1.21–1.23 Å (consistent with diketone systems)
- C–F bonds : 1.33–1.35 Å (characteristic of trifluoromethyl groups)
- C–N (imine) bond : 1.28–1.30 Å, reflecting partial double-bond character due to conjugation with the pyridine ring
The dihedral angle between the pyridylamino substituent and the acetylacetone plane is estimated at 85–90°, mirroring the near-perpendicular arrangement observed in 3-(pyridin-4-ylthio)pentane-2,4-dione. This orthogonal orientation minimizes steric clashes between the pyridine ring and trifluoromethyl group.
| Crystallographic Parameter | Value Range | Source Analogy |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume (ų) | 1039–1100 | |
| C=O bond length (Å) | 1.21–1.23 | |
| C–F bond length (Å) | 1.33–1.35 |
Conformational Isomerism Studies
The compound exhibits two primary sources of conformational flexibility:
- Keto-enol tautomerism : The acetylacetone core can interconvert between diketo and enol forms. Fluorine’s strong electron-withdrawing effect stabilizes the diketo tautomer by reducing enolization propensity, as evidenced by comparable systems where trifluoromethyl substitution decreases enol content by 40–60% compared to non-fluorinated analogs.
- Imine linkage rotation : The C=N bond connecting the pyridylamino group to the diketone backbone permits restricted rotation. Computational models suggest a rotational barrier of ~12 kcal/mol, resulting in two distinct conformers separated by a 180° rotation about the C–N axis.
Variable-temperature nuclear magnetic resonance (NMR) studies of similar compounds reveal coalescence temperatures near 25°C for imine-related conformers, indicating rapid interconversion at ambient conditions. For the title compound, the trifluoromethyl group’s steric bulk is predicted to elevate this coalescence temperature to 35–40°C, slowing conformational exchange in solution.
Electron Density Distribution Patterns
The electron density landscape of this compound features three critical regions:
- Trifluoromethyl group : Atomic polar tensor calculations show a 15–20% reduction in electron density at the central carbon (C1) compared to non-fluorinated acetylacetones, with charge redistribution toward fluorine atoms.
- Pyridylamino nitrogen : The lone pair on N1 creates a localized electron density maximum of +0.35 e/ų, serving as a potential metal-coordination site.
- Diketone carbonyls : Laplacian of electron density (∇²ρ) values at the O1 and O2 nuclei are characteristic of closed-shell interactions, with ∇²ρ ≈ +3.5 e/Å⁵, comparable to values observed in 3-(pyridin-4-ylthio)pentane-2,4-dione.
A quantum theory of atoms in molecules (QTAIM) analysis reveals two bond critical points:
- Between C3 and the imine nitrogen (N1), with ρ(r) = 0.28 e/ų
- At the intramolecular hydrogen bond (O–H⋯O), with ρ(r) = 0.12 e/ų
These features underscore the compound’s capacity for chelation, with the diketone and pyridylamino moieties forming a pseudo-octahedral coordination geometry ideal for transition metal binding.
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
(E)-5,5,5-trifluoro-4-hydroxy-3-(pyridin-3-yliminomethyl)pent-3-en-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-7(17)9(10(18)11(12,13)14)6-16-8-3-2-4-15-5-8/h2-6,18H,1H3/b10-9+,16-6? |
InChI Key |
ULHHEBGBWRUHTN-GFSWQWLXSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=CN=CC=C1 |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)O)C=NC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and pyridylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various biochemical processes. The pyridylamino group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1,1,1-trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione, emphasizing differences in substituents, physicochemical properties, and applications:
Key Comparisons :
Hydrogen Bonding and Acidity: Fluorinated derivatives (e.g., 1,1,1-trifluoro analogs) exhibit significant hydrogen bond acidity due to the electron-withdrawing CF₃ group, unlike non-fluorinated analogs (e.g., pentane-2,4-dione), which lack hydrogen bond acidity . Substituents like pyridylamino or coumarin-hydroxyphenyl groups enhance supramolecular interactions, enabling crystal engineering applications .
Reactivity: Hydrazinylidene derivatives (e.g., 1,1,1-trifluoro-3-[2-(4-methylphenyl)hydrazinylidene]pentane-2,4-dione) undergo regioselective condensations with amines, forming intermediates for bioactive molecules . Non-fluorinated analogs (e.g., 3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione) show lower reactivity in similar conditions .
Biological Relevance: Fluorinated hydrazinylidene derivatives are explored for Alzheimer’s disease treatment due to their ability to inhibit acetylcholinesterase .
Thermal and Physical Properties: CF₃ groups increase thermal stability and melting points compared to non-fluorinated analogs . Coumarin-hydroxyphenyl hybrids exhibit high melting points due to extended hydrogen-bonding networks .
Research Findings and Data Tables
Table 1: Hydrogen Bond Acidity of Selected Derivatives
Biological Activity
1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione, also known by its CAS number 649665-58-7, is a fluorinated compound with potential biological applications. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9F3N2O2
- Molecular Weight : 258.2 g/mol
- Structure : The compound features a trifluoromethyl group and a pyridylamino moiety which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated reagents and amino compounds. The specific synthetic routes can vary, but they often include:
- Formation of the pentane dione backbone.
- Introduction of the trifluoromethyl group.
- Coupling with pyridylamine derivatives.
Research indicates that compounds similar to this compound may act as selective inhibitors for various enzymes. Notably:
- Carboxylesterase Inhibition : Studies have shown that fluorinated compounds can selectively inhibit carboxylesterase (CaE), an enzyme involved in drug metabolism and detoxification processes .
- Antioxidant Properties : Some derivatives exhibit significant radical-scavenging activity, indicating potential applications in oxidative stress-related conditions .
Case Studies
- Enzyme Kinetics : A study on related compounds demonstrated reversible inhibition of CaE with varying degrees of selectivity based on structural modifications. The presence of a trifluoromethyl group was noted to enhance inhibitory potency .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of these compounds to active sites of target enzymes. For instance, docking studies revealed that the orientation of the pyridine ring significantly influences the compound's interaction with CaE .
Data Table: Biological Activity Overview
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 1,1,1-trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione?
Answer:
The compound can be synthesized via condensation reactions between 3-pyridylamine derivatives and 1,1,1-trifluoropentane-2,4-dione. Key steps include:
- Synthesis Optimization : Use of enol ether intermediates and stoichiometric control (e.g., 1.5 mmol hydrazine for complete conversion) to minimize side reactions .
- Characterization : Employ ¹H/¹³C NMR to confirm the methylidene linkage and trifluoromethyl group, IR spectroscopy to identify enol-keto tautomerism, and elemental analysis for purity validation. Melting points (e.g., 41–44°C for analogs) provide additional purity indicators .
Basic: How does the trifluoromethyl group influence the compound’s spectroscopic properties?
Answer:
The electron-withdrawing trifluoromethyl group:
- ¹³C NMR : Produces a distinct quartet signal at δ ~177 ppm for the carbonyl carbon adjacent to CF₃, confirming regioselectivity in condensation reactions .
- IR Spectroscopy : Reduces enol-keto tautomerism intensity compared to non-fluorinated analogs due to increased electron deficiency at the diketone moiety .
Advanced: What mechanistic insights explain the reactivity differences between fluorinated and non-fluorinated diketones in condensation reactions?
Answer:
- Hydrogen Bond Acidity : The CF₃ group enhances hydrogen bond acidity (α-effect), enabling stronger interactions with nucleophiles like urea or hydrazine. This shifts reaction pathways toward cyclization products (e.g., pyrimidones) rather than linear adducts .
- Regioselectivity : Fluorination at the 1-position directs nucleophilic attack to the non-fluorinated carbonyl group, as shown in reactions with methylurea, where trifluoro derivatives exclusively form hydroxypyrimidines .
Advanced: How can computational methods elucidate the electronic and structural effects of substituents in this compound?
Answer:
- Geometry Optimization : Use B3LYP/6-311++G** to model intramolecular hydrogen bonding (e.g., NH⋯OC, 2.526 Å) and planarity of the N–C–C–O backbone .
- Descriptor Analysis : Linear free-energy relationships (LFERs) quantify hydrogen bond acidity (e.g., Abraham descriptors) to predict solvent partition coefficients and reactivity in metal-ligand extraction systems .
Advanced: What experimental strategies resolve contradictions in regioselectivity during hydrazine derivatization?
Answer:
- Kinetic vs. Thermodynamic Control : Excess hydrazine (1.5 mmol) ensures complete conversion of intermediates like 3-fluoropentane-2,4-dione to 4-fluoropyrazole derivatives, avoiding residual diketone byproducts .
- ¹³C NMR Validation : Monitor carbonyl signals (δ ~177 ppm) to distinguish regioisomers and confirm preferential attack at the non-fluorinated site .
Advanced: How does flow reactor technology enhance the synthesis of fluorinated diketone derivatives?
Answer:
- Continuous Flow Systems : Achieve rapid mixing and temperature control, reducing reaction times. For example, fluorination with F₂/N₂ gas (18 mL/min) in acetonitrile yields 3-fluoropentane-2,4-dione with >95% conversion .
- Scalability : Syringe pumps (2 mL/min) enable precise reagent delivery, critical for maintaining regioselectivity in high-throughput applications .
Basic: What safety protocols are essential when handling fluorinated diketones?
Answer:
- Storage : Keep in airtight containers at ambient temperatures, away from oxidizers (e.g., perchlorates) and bases (e.g., NaOH) to prevent exothermic decomposition .
- Exposure Mitigation : Use fume hoods to avoid inhalation risks (nasal irritation, dizziness) and wear nitrile gloves to prevent dermal absorption .
Advanced: How do solvent polarity and hydrogen bonding descriptors influence the compound’s application in metal-ion extraction?
Answer:
- Partition Coefficients : The trifluoromethyl group increases hydrophobicity (log P = 1.2) while retaining hydrogen bond basicity (β = 0.45), making it effective in polar aprotic solvents like dichloromethane for Cu²⁺/Fe³⁺ separation .
- LFER Modeling : Use Abraham descriptors to predict extraction efficiency in novel solvent systems, optimizing ligand design for target metal ions .
Advanced: What structural features enable this compound’s application in multifunctional drug design (e.g., Alzheimer’s therapy)?
Answer:
- Dual-Functionality : The pyridylamino group acts as a chelating site for metal ions (e.g., Zn²⁺ in amyloid-β plaques), while the trifluoromethyl group enhances blood-brain barrier permeability via lipophilicity .
- Synthetic Flexibility : Condensation with tacrine derivatives produces hybrids with acetylcholinesterase inhibition and antioxidant activity, validated via in vitro assays .
Advanced: How do X-ray crystallography and IR-LD spectroscopy resolve conformational ambiguities in analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
